1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone
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Overview
Description
1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone is a complex organic compound that has drawn interest for its potential applications in various scientific fields. This compound features a morpholino group and a diphenylethanone backbone, contributing to its unique chemical properties and potential functionalities in synthetic chemistry, biological systems, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone involves multi-step organic reactions, typically starting with the construction of the pyrrolo[3,4-d]pyrimidine core. Key intermediates are prepared through cyclization reactions and further functionalized through nucleophilic substitutions and oxidations. Detailed reaction conditions include:
Cyclization: Requires reagents like ammonium acetate and ethyl cyanoacetate under reflux conditions.
Substitution: Utilizes morpholine, often in a polar aprotic solvent like dimethylformamide (DMF).
Final Assembly: Involves coupling with 2,2-diphenylethanone using a palladium-catalyzed cross-coupling reaction under inert atmosphere.
Industrial Production Methods
For industrial-scale production, optimized processes focus on yield and purity. Continuous flow chemistry and automated synthesis platforms can enhance efficiency. Key steps are carried out in high-throughput reactors with real-time monitoring and automated control systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can undergo oxidation to form various oxidized derivatives using reagents like potassium permanganate.
Reduction: Reduction reactions, using reagents such as lithium aluminum hydride, can yield reduced forms with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, employing reagents like halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products Formed
Depending on the conditions, the major products include various oxidized, reduced, and substituted derivatives, each with distinct structural modifications.
Scientific Research Applications
1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone finds applications across diverse scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its heterocyclic structure.
Medicine: Explored for potential therapeutic uses, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound's biological activity is often linked to its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity and modulating biochemical pathways. The pyrrolo[3,4-d]pyrimidine core plays a crucial role in this interaction, engaging in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Compared to other pyrrolo[3,4-d]pyrimidine derivatives, 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone stands out due to its morpholino group and diphenylethanone structure. Similar compounds include:
1-(2-Pyrrolidin-1-yl-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone: Lacks the morpholino group, altering its interaction profile.
1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanol: Features a hydroxyl group instead of the ketone, affecting its reactivity and biological activity.
1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-phenylmethanone: Lacks the diphenyl group, resulting in different physical and chemical properties.
This overview provides a glimpse into the intriguing world of this compound, from its synthesis to its multifaceted applications. Feel free to dive deeper into any section that piques your interest!
Properties
IUPAC Name |
1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c29-23(22(18-7-3-1-4-8-18)19-9-5-2-6-10-19)28-16-20-15-25-24(26-21(20)17-28)27-11-13-30-14-12-27/h1-10,15,22H,11-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBGOCBXCBGZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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